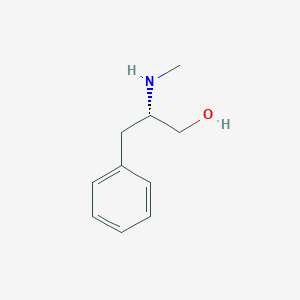

(S)-2-(Methylamino)-3-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOOJFXCKIPSLU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447165 | |

| Record name | (S)-2-(Methylamino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84773-29-5 | |

| Record name | (βS)-β-(Methylamino)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84773-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(Methylamino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Methylamino 3 Phenylpropan 1 Ol

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (S)-2-(Methylamino)-3-phenylpropan-1-ol. These strategies introduce the desired chirality through the use of chiral catalysts, reagents, or auxiliaries.

Enantioselective Reductions and Reductive Aminations

Enantioselective reduction of a prochiral ketone or the reductive amination of a suitable precursor are powerful methods for establishing the stereocenters in the target molecule.

One prominent approach involves the asymmetric hydrogenation of α-amino ketones. For instance, iridium catalysts bearing chiral spiro ligands have demonstrated high efficiency in the hydrogenation of various α-amino ketones to their corresponding chiral 1,2-amino alcohols with excellent enantioselectivities, often exceeding 99% ee. researchgate.net Similarly, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones provides an efficient route to chiral vicinal amino alcohols with high yields and enantioselectivities. nih.gov

Biocatalytic reductive amination offers a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the synthesis of (S)-configured vicinal amino alcohols from the corresponding α-hydroxy ketones. These enzymatic reactions can achieve high conversions (up to 99%) and enantiomeric excesses (>99% ee). researchgate.netfrontiersin.org

Reductive amination of L-phenylacetylcarbinol (L-PAC), a precursor obtainable through biotransformation of benzaldehyde (B42025), with methylamine (B109427) is a well-established industrial process. core.ac.uknih.govsciencemadness.org The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the reducing agent used.

Table 1: Examples of Enantioselective Reductions and Reductive Aminations

| Precursor | Catalyst/Enzyme | Reducing Agent | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| α-Amino Ketone | Ir-(R)-1c (chiral spiro iridium catalyst) | H₂ | Chiral 1,2-Amino Alcohol | High | Up to 99.9% ee | researchgate.net |

| α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | NAD(P)H | (S)-Vicinal Amino Alcohol | Up to 99% | >99% ee | researchgate.net |

| L-Phenylacetylcarbinol | - | NaBH₄ | Ephedrine (B3423809)/Pseudoephedrine Analogues | - | Dependent on conditions | core.ac.uk |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective transformation. L-phenylalanine and its derivatives, such as L-phenylalaninol, are common starting points for the synthesis of chiral auxiliaries. These auxiliaries can control the stereochemical outcome of reactions like alkylation or aldol (B89426) condensations. For instance, L-valinol and L-phenylalaninol-derived 2-imidazolidinones have been used as chiral auxiliaries in asymmetric aldol reactions, proceeding with high diastereoselectivity. researchgate.net

In the synthesis of this compound, a chiral auxiliary can be used to control the stereoselective introduction of the methylamino group. For example, a chiral oxazolidinone derived from L-phenylalaninol can be N-methylated, and subsequent cleavage of the auxiliary would yield the desired product. The diastereoselectivity of such alkylation reactions is often high, with ratios up to 94:6 being reported for related systems. nih.gov

A chiral synthesis method for an ephedrine key intermediate, (S)-2-methylamino-1-phenyl-1-propanone, utilizes a chiral auxiliary to avoid complex resolution processes. This method involves the stereoselective bromination of a ketal derived from propiophenone (B1677668) and a chiral tartrate derivative, followed by a nucleophilic substitution with methylamine that proceeds with inversion of configuration. google.com

Table 2: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio/Excess | Reference |

|---|---|---|---|---|

| (-)-8-Phenylmenthol | Alkylation of an alanine-derived dianion | Alkylated N-benzoylalanine ester | 89:11 to 94:6 | nih.gov |

| L-Phenylalaninol-derived 2-imidazolidinone | Asymmetric aldol reaction | Aldol adduct | High | researchgate.net |

| (2S,3S)-(-)-Dimethyl tartrate | Stereoselective bromination and SN2 reaction | (4S,5S)-2-[(R)-1-bromoethyl]-2-phenyl-1,3-dioxolane-4,5-dicarboxylate | 93% de (for R-bromo intermediate) | google.com |

Organocatalytic and Metal-Catalyzed Asymmetric Routes

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. Proline and its derivatives are often used to catalyze asymmetric aldol and Mannich reactions, which can be applied to the synthesis of chiral amino alcohols. crossref.orgmdpi.com For example, a zinc-ProPhenol-catalyzed direct asymmetric aldol reaction between glycine (B1666218) Schiff bases and aldehydes yields syn-β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. nih.gov

Metal-catalyzed asymmetric synthesis offers a broad range of highly efficient transformations. Ruthenium-catalyzed asymmetric hydrogenation of α-amino ketones is a key technology for producing chiral 1,2-amino alcohols. researchgate.netresearchgate.net Chiral Ru-complexes have also been utilized in the asymmetric hydroalkylation of racemic allylic alcohols to synthesize chiral amino acid derivatives. nih.gov

Table 3: Organocatalytic and Metal-Catalyzed Asymmetric Routes

| Catalyst Type | Catalyst Example | Reaction Type | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Zinc-ProPhenol (L6) | Asymmetric Aldol Reaction | High | Good to Excellent | nih.gov |

| Metal Catalyst | DM-SEGPHOS-Ru(II) complex | Asymmetric Hydrogenation | 73% | de 98%, ee >99% | researchgate.net |

| Metal Catalyst | Chiral Ru catalyst | Asymmetric Hydroalkylation | - | High | nih.gov |

Stereoselective Preparation from Prochiral or Achiral Precursors

The synthesis of this compound can also be achieved from prochiral or achiral starting materials through stereoselective reactions. A common strategy is the asymmetric reduction of a prochiral ketone.

For instance, the biotransformation of benzaldehyde using yeast can produce L-phenylacetylcarbinol (L-PAC), a chiral α-hydroxy ketone. nih.govgoogle.com This intermediate can then be converted to the desired amino alcohol via reductive amination. The stereoselectivity of the initial enzymatic step is crucial for the final enantiopurity.

Another approach involves the reduction of Baylis-Hillman adducts derived from nitro-olefins. For example, (E)-2-nitro-3-phenylprop-2-en-1-ol can be reduced to 2-amino-3-phenylpropan-1-ol. rasayanjournal.co.in Subsequent N-methylation would yield the target compound. The stereochemical control in such reductions can be achieved using chiral reducing agents or catalysts.

Chemoenzymatic and Biocatalytic Synthesis of this compound

Chemoenzymatic and biocatalytic methods are increasingly favored for their high selectivity, mild reaction conditions, and environmental benefits. Enzymes such as transaminases (TAm), ketoreductases (KRED), and alcohol dehydrogenases (ADH) are particularly useful for the synthesis of chiral amino alcohols. ucl.ac.uknih.govnih.govdtu.dkmdpi.comdiva-portal.orgillinois.edu

A powerful strategy involves the use of ω-transaminases for the asymmetric amination of ketones. These enzymes can convert a prochiral ketone into a chiral amine with high enantioselectivity. nih.govmdpi.comdiva-portal.orgillinois.edu For the synthesis of this compound, a suitable precursor would be 1-hydroxy-3-phenylpropan-2-one (B1311381).

Enzyme cascades, where multiple enzymatic reactions are performed in one pot, offer increased efficiency. A ketoreductase/transaminase one-pot cascade has been demonstrated for the production of chiral amines from a racemic ketone. The KRED resolves the racemic ketone by reducing the undesired enantiomer, leaving the desired ketone enantiomer to be converted by the transaminase.

Multi-enzyme pathways have been developed for the conversion of L-phenylalanine into enantiomerically pure 1,2-amino alcohols. These pathways can involve a series of enzymatic steps including deamination, decarboxylation, epoxidation, and hydrolysis, followed by amination. nih.gov

Table 4: Chemoenzymatic and Biocatalytic Synthesis

| Enzyme(s) | Substrate | Reaction Type | Product | Conversion/Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|---|

| ω-Transaminase | Prochiral Ketone | Asymmetric Amination | Chiral Amine | - | High | nih.govmdpi.com |

| Engineered Amine Dehydrogenase | 1-Hydroxy-2-butanone | Reductive Amination | (S)-2-aminobutan-1-ol | 91-99% | >99% | frontiersin.org |

| Multi-enzyme cascade (deaminase, decarboxylase, epoxidase, hydrolase, ADH, TAm) | L-Phenylalanine | Enzyme Cascade | Enantiopure 2-phenylglycinol | 81% isolated yield | >99.4% | nih.gov |

Optimization of Reaction Conditions for Stereocontrol and Yield Enhancement

In chemical synthesis, the choice of solvent can have a profound impact on stereoselectivity. For N-methylation reactions, optimization of the base and alkylating agent is critical to avoid side reactions and ensure high conversion. researchgate.net In metal-catalyzed hydrogenations, the pressure of hydrogen, the solvent, and the substrate-to-catalyst ratio are key parameters that need to be fine-tuned to maximize both yield and enantioselectivity. The ratio of reactants, such as in the reductive amination of L-PAC, can also influence the diastereomeric ratio of the product. sciencemadness.org

Mechanistic Investigations of S 2 Methylamino 3 Phenylpropan 1 Ol Formation

Elucidation of Reaction Mechanisms in Asymmetric Syntheses

The formation of (S)-2-(Methylamino)-3-phenylpropan-1-ol typically proceeds through the N-methylation of the parent amino alcohol, (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol), or through a reductive amination pathway starting from L-phenylalaninol and a methylating agent. The elucidation of the mechanisms governing these transformations is critical for optimizing reaction conditions and achieving high enantiopurity.

One of the primary routes for the synthesis of this compound is the reductive amination of L-phenylalaninol with formaldehyde (B43269). This reaction is a cornerstone of amine synthesis and proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine of L-phenylalaninol on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base, specifically an imine intermediate. This imine formation is a reversible process and is typically favored under mildly acidic conditions which facilitate the dehydration step. The subsequent and irreversible step is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine. The stereochemistry of the final product is retained from the starting material, L-phenylalaninol, as the stereocenter is not directly involved in the reaction.

Another significant pathway is the direct N-alkylation of L-phenylalaninol. Catalytic N-alkylation using alcohols as alkylating agents has emerged as a sustainable and atom-economical method. nih.govresearchgate.net Ruthenium-catalyzed N-alkylation, for instance, operates via a "borrowing hydrogen" mechanism. In this process, the catalyst transiently abstracts hydrogen from the alcohol (methanol in this case) to form an aldehyde (formaldehyde) and a metal-hydride species. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and forming the N-methylated product. A key challenge in this approach is preventing racemization of the chiral center, which can be sensitive to the basic conditions often employed. nih.gov The development of base-free catalytic systems has been crucial in maintaining the stereochemical integrity of the product. nih.govresearchgate.net

Enzymatic synthesis also offers a highly selective route to chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org While not a direct synthesis of the title compound, the mechanistic principles of stereocontrol in the enzymatic active site provide valuable insights into designing highly selective chemical catalysts.

Kinetic Studies and Reaction Pathway Profiling

Kinetic studies are essential for understanding the rate-determining steps of a reaction and for optimizing process efficiency. For the synthesis of this compound via reductive amination, the kinetics can be complex due to the two-step nature of the reaction. The rate of imine formation is dependent on the concentrations of the amine and aldehyde, as well as the pH of the medium. The subsequent reduction of the imine is typically the irreversible and rate-determining step.

Kinetic analysis can be performed by monitoring the disappearance of reactants and the appearance of products over time using techniques such as HPLC or NMR spectroscopy. Model-free kinetic analysis has been applied to complex reactions like the curing of melamine-formaldehyde resins, which involves similar condensation and cross-linking steps. cnrs.fr Such an approach could potentially be used to analyze the kinetics of the reductive amination of L-phenylalaninol with formaldehyde without making assumptions about the reaction mechanism.

In catalytic N-alkylation reactions, kinetic studies can help to elucidate the catalytic cycle. For instance, determining the reaction order with respect to the catalyst, substrate, and alcohol can provide insights into the mechanism. The effect of additives, such as diphenylphosphate in ruthenium-catalyzed N-alkylation, on the reaction rate can also be quantified. nih.govresearchgate.net

A representative kinetic data table for a catalytic N-alkylation reaction is shown below, illustrating the effect of catalyst loading and temperature on the reaction rate.

| Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) |

| 0.5 | 80 | 1.2 x 10⁻⁵ |

| 1.0 | 80 | 2.5 x 10⁻⁵ |

| 1.0 | 100 | 5.1 x 10⁻⁵ |

This table is a hypothetical representation of kinetic data for a catalytic N-alkylation reaction.

Reaction pathway profiling involves identifying and quantifying all intermediates and byproducts formed during the reaction. This can be achieved by taking aliquots from the reaction mixture at different time points and analyzing them by mass spectrometry and chromatography. This information is crucial for understanding competing reaction pathways and for developing strategies to minimize the formation of unwanted byproducts, thereby maximizing the yield and purity of this compound.

Derivatization and Chemical Transformations of S 2 Methylamino 3 Phenylpropan 1 Ol

Functional Group Interconversions and Selective Modifications

The hydroxyl and secondary amine groups of (S)-2-(Methylamino)-3-phenylpropan-1-ol are the primary sites for derivatization. Selective modification of these groups allows for the synthesis of a diverse array of derivatives.

N-acylation and O-acylation are common transformations, achieved by reacting the parent compound with acylating agents like aroyl chlorides or ethyl chloroformate. tandfonline.com The reaction conditions can be tuned to favor acylation at either the nitrogen or the oxygen atom. For instance, treatment of pseudoephedrine with benzoyl or p-nitrobenzoyl chlorides can yield the corresponding N- or O-acylated products. tandfonline.com

Furthermore, this compound can react with other reagents to form heterocyclic structures. A notable example is the reaction with bis(methylthio)ylidenenitriles, which conveniently produces novel oxazolidine (B1195125) derivatives in high yields. tandfonline.com Another transformation involves reacting the compound with ethoxymethylenemalononitrile (B14416) to yield 2-hydroxy-1-methyl-2-phenylethyl](methyl)amino}methylene)malononitrile. tandfonline.com

It is important to note that during certain derivatization processes, particularly with fluorinated acylating agents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride, and trifluoroacetic anhydride, interconversion between pseudoephedrine and its diastereomer, ephedrine (B3423809), can occur. nih.govresearchgate.net This epimerization can lead to erroneous results in analytical identification or quantification if not accounted for. nih.gov The formation of an N,O-bis(trifluoroacetyl)ephedrine derivative has been observed during the derivatization and analysis of a pseudoephedrine-formaldehyde adduct, suggesting epimerization occurs during the process. researchgate.net

Table 1: Examples of Selective Modifications of this compound

| Reactant | Acylating/Modifying Agent | Product Type | Reference |

|---|---|---|---|

| This compound | Benzoyl Chloride | N- or O-acylated derivative | tandfonline.com |

| This compound | p-Nitrobenzoyl Chloride | N- or O-acylated derivative | tandfonline.com |

| This compound | Ethoxymethylenemalononitrile | Substituted malononitrile (B47326) derivative | tandfonline.com |

| This compound | Bis(methylthio)ylidenenitriles | Oxazolidine derivative | tandfonline.com |

| This compound | Heptafluorobutyric Anhydride (HFBA) | Acylated derivative with potential for epimerization | nih.gov |

Synthesis of Chiral Scaffolds and Advanced Building Blocks from this compound

One of the most significant applications of this compound is its use as a chiral auxiliary in asymmetric synthesis. acs.orgharvard.edu This methodology provides a practical route to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.orgnih.gov Both enantiomers of pseudoephedrine are readily available and inexpensive. acs.org

The general strategy involves several key steps:

Amide Formation : The chiral auxiliary is first reacted with a carboxylic acid, acid anhydride, or acyl chloride to form the corresponding tertiary amide. These pseudoephedrine amides are often crystalline and easily purified. acs.orgwikipedia.org

Enolate Formation : The α-proton of the carbonyl group in the amide is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding (Z)-enolate. wikipedia.org

Diastereoselective Alkylation : The enolate is then reacted with an electrophile, such as an alkyl halide. The stereochemistry of this addition is directed by the chiral auxiliary. The methyl group on the auxiliary directs the incoming electrophile, resulting in a product that is syn to the methyl group and anti to the hydroxyl group. wikipedia.org The facial selectivity is high, believed to result from a configuration where one face of the lithium enolate is sterically blocked by the secondary lithium alkoxide and its associated solvent molecules. wikipedia.org The diastereoselectivity of the alkylation is highly dependent on the presence of lithium chloride, which enhances the reaction rate and yield. acs.org

Cleavage and Recovery : Finally, the chiral auxiliary is cleaved from the alkylated product. Conditions have been developed to transform the pseudoephedrine amides into the desired enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones. wikipedia.org After cleavage, the auxiliary can be recovered and reused, adding to the practicality of the method. wikipedia.orgsci-hub.se

This methodology has been successfully applied to a wide range of alkyl halides, demonstrating its broad utility in asymmetric synthesis. acs.org

Table 2: Diastereoselective Alkylation of Pseudoephedrine Amide Enolates

| Amide Substrate | Alkyl Halide (Electrophile) | Yield of Recrystallized Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Pseudoephedrine propionamide | n-Butyl iodide | 80% | Not specified | acs.org |

| Pseudoephedrine propionamide | Benzyl bromide | 90% | Not specified | acs.org |

Note: The presence of ~6 equivalents of lithium chloride was crucial for achieving high yields and reasonable reaction times. acs.org

Formation of Complex Molecular Architectures and Polyfunctionalized Derivatives

The chiral building blocks synthesized using this compound as an auxiliary serve as valuable intermediates in the synthesis of more complex molecular structures. The high enantiomeric purity of the products allows for their use in the total synthesis of natural products and other biologically active molecules.

For example, the methodology has been extended to asymmetric aldol (B89426) reactions, providing a route to chiral β-hydroxy acids, esters, and ketones. sci-hub.se In these reactions, the pseudoephedrine amide enolates react with achiral aldehydes with high stereocontrol. sci-hub.se The resulting aldol adducts can be readily hydrolyzed to furnish β-hydroxy acids, with the chiral auxiliary being efficiently recovered. sci-hub.se The utility of this approach has been demonstrated in the total synthesis of isoflavanones. sci-hub.se

The versatility of the pseudoephedrine amide moiety also allows for tandem reactions, such as conjugate addition followed by α-alkylation, further expanding the complexity of the accessible molecules. The ability to construct quaternary carbon stereocenters with high diastereoselectivity is a particularly valuable feature of this system. harvard.edunih.gov While pseudoephedrine itself is effective, derivatives like pseudoephenamine have been shown to provide even greater stereocontrol in the formation of these challenging quaternary centers. nih.gov

The synthesis of heterocyclic systems represents another avenue for creating complex architectures. As mentioned previously, the reaction of this compound with various reagents can yield oxazolidine derivatives. tandfonline.com Specifically, (4S,5S)-3,4-dimethyl-5-phenyloxazolidine can be formed from the reaction of (+)-pseudoephedrine with formaldehyde (B43269). researchgate.net These heterocyclic scaffolds can be further elaborated or used as constrained analogues in medicinal chemistry.

Through these multistep sequences involving asymmetric alkylation, aldol reactions, and cyclizations, this compound facilitates the construction of intricate, polyfunctionalized molecules with precise stereochemical control.

Applications of S 2 Methylamino 3 Phenylpropan 1 Ol in Asymmetric Catalysis and Synthesis

Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

While the most prominent role of (S)-2-(methylamino)-3-phenylpropan-1-ol derivatives in asymmetric synthesis is as a chiral auxiliary covalently bonded to the substrate, their application as true chiral ligands in metal-catalyzed reactions is also an area of active research. In this context, the amino alcohol backbone provides a bidentate coordination site for a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation.

Derivatives of this compound have been modified to create a variety of chiral ligands for different metal-catalyzed reactions. For instance, chiral amino alcohols can be transformed into phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed processes. These ligands can coordinate to metals like rhodium, palladium, and iridium to facilitate asymmetric hydrogenations, cross-coupling reactions, and allylic substitutions. The stereochemical outcome of these reactions is dictated by the specific steric and electronic properties of the chiral ligand, which in turn is derived from the inherent chirality of the parent amino alcohol.

Although less common than its use as an auxiliary, research has explored the use of this compound and its analogues in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. In these reactions, the chiral amino alcohol can form a complex with the zinc metal, and this chiral complex then mediates the enantioselective transfer of the ethyl group to the aldehyde. The efficiency and enantioselectivity of such reactions are highly dependent on the structure of the amino alcohol ligand.

Role as a Chiral Organocatalyst or Precursor for Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided a powerful alternative to metal-based systems. Chiral amino alcohols and their derivatives, including those based on the this compound scaffold, have been investigated as organocatalysts or as precursors to more complex organocatalytic systems.

One notable application is the use of ephedrine-derived thioureas as bifunctional organocatalysts in asymmetric Michael additions. These catalysts possess both a hydrogen-bond donating thiourea (B124793) moiety and a basic amino group. This dual functionality allows them to activate both the electrophile (the nitroalkene) and the nucleophile (the 1,3-dicarbonyl compound) simultaneously, leading to high yields and excellent enantioselectivities in the formation of carbon-carbon bonds. The stereochemical outcome is directed by the chiral backbone derived from the ephedrine (B3423809) scaffold.

Furthermore, chiral β-amino alcohols themselves have been shown to act as organocatalysts in reactions such as the kinetic resolution of racemic epoxides. For example, in the ring-opening of racemic glycidol (B123203) with phenols, certain chiral amino alcohols have demonstrated the ability to catalyze the reaction enantioselectively, affording enantioenriched 3-aryloxy-1,2-diols, which are important building blocks for β-blockers and other complex molecules.

Development of Novel Asymmetric Reagents Derived from this compound

The chiral scaffold of this compound has served as a versatile starting point for the rational design and synthesis of novel chiral reagents that extend the toolkit of asymmetric synthesis.

A significant development in this area is the creation of pseudoephenamine , a chiral auxiliary designed as a practical alternative to pseudoephedrine. nih.govnih.gov Pseudoephedrine's use is often complicated by regulatory restrictions due to its potential for conversion into illicit substances. nih.govnih.gov Pseudoephenamine, (1S,2S)-2-methylamino-1,2-diphenylethanol, not only circumvents these regulations but also exhibits superior performance in certain asymmetric alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.govnih.gov Amides derived from pseudoephenamine often have the advantage of being crystalline solids, which facilitates their purification and handling. nih.govnih.gov

Another important class of reagents derived from chiral amino alcohols are oxazaborolidines . These reagents are typically generated in situ from a chiral amino alcohol, such as a derivative of this compound, and a boron source like borane (B79455). The resulting chiral oxazaborolidine can then act as a highly effective catalyst for the asymmetric reduction of prochiral ketones to secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a classic example of this methodology, providing access to a wide range of enantioenriched alcohols with high predictability and enantioselectivity.

Stereoselective Synthesis of Key Intermediates for Complex Molecule Construction

The most widespread and impactful application of this compound, primarily through its diastereomer pseudoephedrine, is as a chiral auxiliary for the diastereoselective alkylation of enolates. This methodology provides a reliable and highly stereocontrolled route to enantiomerically enriched carboxylic acids, ketones, aldehydes, and alcohols, which are fundamental building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.netwikipedia.orgacs.org

The general strategy involves the formation of an amide between pseudoephedrine and a carboxylic acid. Deprotonation of this amide generates a chiral enolate that undergoes highly diastereoselective alkylation. The chiral auxiliary is then cleaved under mild conditions to afford the desired enantiomerically enriched product, and the pseudoephedrine can often be recovered and reused. wikipedia.org

A compelling example of this methodology in complex molecule synthesis is the enantioselective total synthesis of the natural product (+)-crocacin C . nih.govresearchgate.netacs.orgnih.gov This synthesis features a crucial step involving a mismatched double asymmetric δ-stannylcrotylboration of a stereochemically complex chiral aldehyde. The synthesis of this key aldehyde intermediate was accomplished using the pseudoephedrine amide alkylation strategy to set one of the critical stereocenters with high diastereoselectivity. This highlights the power of this methodology to construct stereochemically rich fragments that can be elaborated into complex natural products.

The following table details the diastereoselective alkylation of a pseudoephedrine amide, a key step in the synthesis of an intermediate for (+)-crocacin C:

| Reactant | Electrophile | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| (1S,2S)-Pseudoephedrine propionamide | Benzyl bromide | (2R)-2-Methyl-3-phenylpropanoic acid derivative | ≥99:1 | 90% |

This robust and predictable stereocontrol has made the pseudoephedrine-based chiral auxiliary approach a widely adopted strategy in both academic and industrial settings for the synthesis of enantiomerically pure compounds that are key intermediates for a vast range of complex molecular targets.

Advanced Structural Elucidation and Spectroscopic Analysis of S 2 Methylamino 3 Phenylpropan 1 Ol and Its Derivatives

High-Resolution Spectroscopic Techniques for Stereochemical Purity and Configuration Assessment

The determination of stereochemical purity and the assignment of absolute configuration for compounds like (S)-2-(Methylamino)-3-phenylpropan-1-ol are accomplished using a suite of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical techniques.

High-field NMR spectroscopy is a powerful tool for assessing enantiomeric purity. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the resulting diastereomeric complexes or compounds can exhibit distinct chemical shifts. This differentiation allows for the quantification of each enantiomer.

Common chiral derivatizing agents for amino alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. mdpi.com The reaction of this compound with a chiral derivatizing agent, for example, (R)- and (S)-Mosher's acid chloride, would yield diastereomeric esters. The ¹H, ¹³C, and particularly ¹⁹F NMR spectra of these diastereomers would be expected to show separate signals, allowing for the determination of enantiomeric excess. mdpi.comfrontiersin.org

The use of chiral solvating agents, such as Pirkle's alcohol or cyclodextrins, can also induce chemical shift non-equivalence in the NMR spectra of enantiomers through the formation of transient diastereomeric complexes. researchgate.net This method is non-destructive and can be a rapid approach for determining enantiomeric purity.

Circular Dichroism (CD) spectroscopy is another key technique for assessing stereochemical configuration. Chiral molecules absorb left and right-circularly polarized light differently, resulting in a characteristic CD spectrum. The spectrum of this compound would be a mirror image of its (R)-enantiomer. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations or to the spectra of structurally related compounds with known absolute configurations, the stereochemistry can be confidently assigned.

Table 1: Illustrative ¹⁹F NMR Data for Diastereomeric Mosher's Esters of 2-(Methylamino)-3-phenylpropan-1-ol

| Diastereomer | Chemical Shift (δ) of CF₃ (ppm) |

| (S)-2-(Methylamino)-3-phenylpropyl (R)-MTPA ester | -71.5 |

| (R)-2-(Methylamino)-3-phenylpropyl (R)-MTPA ester | -71.8 |

| (Data are hypothetical and for illustrative purposes) |

This interactive table demonstrates the expected separation of signals in ¹⁹F NMR for diastereomeric derivatives, which would allow for the quantification of enantiomeric excess.

Conformational Analysis using Advanced NMR and X-ray Crystallography Studies

The biological activity and physical properties of this compound are intrinsically linked to its preferred three-dimensional shape or conformation. Conformational analysis provides insight into the spatial arrangement of atoms and the rotational freedom around single bonds. libretexts.orgunacademy.com

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in elucidating the conformation of molecules in solution. For this compound, NOE experiments can reveal through-space proximities between specific protons. For instance, correlations between the protons of the methylamino group and the phenyl ring could indicate a folded conformation. Rotational coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can also provide information about the dihedral angles along the C-C backbone, further defining the conformational preferences. researchgate.net

Table 2: Key Torsional Angles in a Postulated Conformation of this compound

| Torsional Angle (Atoms) | Predicted Value (degrees) |

| H-C1-C2-N | 60 |

| C1-C2-C3-C(phenyl) | 180 |

| (Data are hypothetical and based on theoretical modeling) |

This interactive table presents hypothetical torsional angles that could be determined through NMR and computational studies to define the molecule's conformation.

Development and Application of Chiral Chromatographic Methods for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers, and thus for the determination of enantiomeric excess (ee). heraldopenaccess.usnih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. heraldopenaccess.us

The separation of enantiomers of amino alcohols like this compound can be achieved through two main HPLC strategies: direct and indirect.

The direct method employs a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. acs.org The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

The indirect method involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. oup.com These diastereomers can then be separated on a standard achiral stationary phase. For this compound, derivatization of the amino group with reagents such as o-phthaldialdehyde/N-acetyl-L-cysteine or Marfey's reagent would yield diastereomeric products amenable to separation by reversed-phase HPLC. heraldopenaccess.us

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chromatography data systems can automatically calculate the ee value, providing a highly accurate and precise measure of the stereochemical purity of the sample.

Table 3: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| (Conditions are illustrative and would require optimization for this specific compound) |

This interactive table outlines a typical chiral HPLC method that could be developed for the enantiomeric analysis of 2-(Methylamino)-3-phenylpropan-1-ol.

Computational and Theoretical Chemistry Studies of S 2 Methylamino 3 Phenylpropan 1 Ol

Density Functional Theory (DFT) Calculations for Conformational Preferences and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a flexible molecule like (S)-2-(Methylamino)-3-phenylpropan-1-ol, DFT is particularly useful for mapping its conformational landscape and identifying the most stable geometries.

Conformational Preferences: The structure of this compound is defined by the rotation around several key single bonds, described by dihedral angles. The most crucial of these are the N–Cα–Cβ–Cγ angle (defining the orientation of the phenyl group) and the O–C1–Cα–N angle (defining the relative position of the hydroxyl and amino groups). Computational studies on the parent amino acid, L-phenylalanine, have shown that its conformational landscape is governed by a delicate balance of intramolecular interactions, primarily hydrogen bonds. acs.orgnih.gov

For this compound, DFT calculations would predict various low-energy conformers stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the methylamino group (O–H···N). The relative energies of these conformers determine their population at a given temperature. The phenyl group's orientation also contributes to stability through non-covalent interactions. A systematic scan of the potential energy surface by varying the key dihedral angles allows for the identification of local and global energy minima.

Electronic Structure: DFT calculations also provide detailed information about the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen lone pair, while the LUMO is distributed over the aromatic ring.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red) around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydroxyl hydrogen, highlighting its electrophilic (acidic) nature.

Interactive Data Table: Predicted Low-Energy Conformers of this compound via DFT

| Conformer | Key Dihedral Angles (°) | H-Bond (O-H···N) Distance (Å) | Relative Energy (kcal/mol) |

| Global Minimum | O-C1-Cα-N ≈ 60, N-Cα-Cβ-Cγ ≈ -65 | ~2.1 | 0.00 |

| Conformer 2 | O-C1-Cα-N ≈ -60, N-Cα-Cβ-Cγ ≈ 180 | ~2.2 | +0.85 |

| Conformer 3 | O-C1-Cα-N ≈ 180, N-Cα-Cβ-Cγ ≈ 70 | (No H-Bond) | +2.50 |

Note: This table is illustrative, based on typical findings for similar amino alcohols. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of intermolecular interactions and the influence of the environment, such as a solvent.

Intermolecular Interactions: In the condensed phase, molecules of this compound interact with each other through a network of intermolecular forces. MD simulations can model these interactions, which include hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of another (O–H···N), as well as weaker van der Waals forces, particularly π-π stacking between phenyl rings. Studies on other amino alcohols in pure liquid form show that hydrogen bonding is the dominant cohesive force. acs.org

Solvent Effects: The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations of amino acids and amino alcohols in aqueous solution reveal the formation of a structured hydration shell around the solute molecule. acs.orgnih.gov Water molecules act as both hydrogen bond donors and acceptors, interacting strongly with the polar -OH and -NH groups. The hydrophobic phenyl group, in contrast, tends to organize water molecules around it, leading to a hydrophobic solvation effect. MD simulations can quantify the number of hydrogen bonds, their lifetimes, and the structural arrangement of the solvent, providing a molecular-level understanding of solubility and partitioning behavior. Studies on similar molecules suggest that solute-solvent interactions are generally favored over solute-solute dimer formation in aqueous solutions. acs.org

Interactive Data Table: Summary of Interactions Studied by MD Simulations

| Interaction Type | Interacting Groups | Key Insights from MD |

| Solute-Solvent | (-OH, -NH) with Water | Strong H-bonding network, formation of a stable hydration shell. |

| Phenyl ring with Water | Hydrophobic hydration, ordering of water molecules around the nonpolar group. | |

| Solute-Solute | (-OH) with (-NH) | Intermolecular H-bonding, significant in pure liquid but less favored than solvation in water. |

| Phenyl with Phenyl | π-π stacking interactions, contributes to aggregation at high concentrations. |

Prediction of Reactivity and Selectivity in Catalytic and Stereoselective Transformations

This compound is a valuable chiral ligand and auxiliary in asymmetric synthesis. Computational chemistry plays a crucial role in predicting and rationalizing its performance in such reactions.

The stereochemical outcome of an asymmetric reaction is determined by the relative activation energies of the competing transition states leading to different stereoisomers. DFT calculations are the primary tool for locating these transition state structures and calculating their energies. nih.gov When this compound is part of a catalyst, it creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other.

For example, in a metal-catalyzed addition of a nucleophile to a prochiral substrate, the ligand would coordinate to the metal center. The computational workflow involves:

Building models of the diastereomeric transition states (e.g., Re-face attack vs. Si-face attack).

Optimizing the geometry of these transition states using DFT.

Calculating their free energies (ΔG‡), including corrections for zero-point energy, thermal effects, and solvation.

The difference in free energy between the two lowest-energy diastereomeric transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction. A larger ΔΔG‡ indicates higher predicted selectivity. This predictive power allows for the in silico screening of catalysts and reaction conditions, guiding experimental efforts. acs.orgchemrxiv.org

Computational Modeling of Chiral Ligand-Substrate/Catalyst Interactions

The selectivity observed in catalysis arises from subtle non-covalent interactions (NCIs) between the chiral ligand, the substrate, and the catalyst (e.g., a metal ion). nih.gov Computational modeling is essential for identifying and quantifying these interactions, which collectively dictate the geometry of the favored transition state.

When this compound acts as a bidentate ligand, coordinating through its oxygen and nitrogen atoms to a metal center, its chiral backbone and phenyl substituent create a well-defined three-dimensional pocket. The key interactions that can be modeled include:

Hydrogen Bonding: The ligand's -OH or -NH groups (or the substrate's polar groups) can form hydrogen bonds that help to orient the substrate in a specific way.

CH-π Interactions: The phenyl ring can interact with C-H bonds of the substrate, a type of stabilizing interaction that is highly dependent on geometry. chemrxiv.org

π-π Stacking: If the substrate also contains an aromatic ring, it may stack with the ligand's phenyl group, providing further stabilization. nih.gov

Steric Repulsion: The bulky phenyl group can sterically block one face of the substrate from attack, disfavoring one transition state and thereby enhancing selectivity.

Advanced computational techniques such as Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Energy Decomposition Analysis (EDA) can be used to visualize and quantify these subtle forces, providing a robust, physics-based rationale for the observed stereoselectivity. numberanalytics.com

Interactive Data Table: Key Non-Covalent Interactions in Ligand-Substrate Complexes

| Interaction Type | Ligand Moiety | Substrate Moiety (Hypothetical) | Computational Analysis Method |

| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH) | Carbonyl (C=O), Nitro (NO₂) | Geometry analysis, QTAIM |

| CH-π Interaction | Phenyl Ring (π-system) | Alkyl group (C-H) | NCI plot, Symmetry-Adapted Perturbation Theory (SAPT) |

| Steric Repulsion | Phenyl Ring (bulky group) | Bulky substituent on substrate | Geometry analysis, Steric mapping |

| π-π Stacking | Phenyl Ring | Aromatic ring on substrate | NCI plot, EDA |

Future Research Directions and Emerging Avenues for S 2 Methylamino 3 Phenylpropan 1 Ol

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of chiral molecules like (S)-2-(Methylamino)-3-phenylpropan-1-ol traditionally relies on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on aligning synthetic routes with the principles of green chemistry to enhance sustainability.

Key areas of exploration include:

Use of Greener Solvents: Traditional syntheses may employ hazardous organic solvents. A significant push is towards replacing these with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents (e.g., ethanol, methanol). A patented method for a similar compound, 3-methylamino-1-phenylpropanol, utilizes alcoholic solvents like methanol (B129727) or ethanol, which are preferable to more hazardous options. nih.govgoogle.com Future work will likely focus on optimizing reactions in these greener media or developing solvent-free reaction conditions.

Catalyst Efficiency and Reusability: The move from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research into heterogeneous catalysts is particularly promising, as these catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.org For instance, in the reduction of a ketone precursor, replacing stoichiometric reducing agents like sodium borohydride (B1222165) with a catalytic hydrogenation approach using a recyclable catalyst (e.g., Raney nickel or supported precious metals) represents a greener alternative. nih.govwestlake.edu.cn

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a critical goal. This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient. Reductive amination of a suitable hydroxy-ketone precursor is a more atom-economical approach compared to multi-step sequences.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.org

The table below outlines a comparison of traditional versus potential green chemistry approaches for the synthesis of this amino alcohol.

| Synthesis Aspect | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |

| Solvents | Chlorinated solvents, ethers | Water, ethanol, methanol, solvent-free conditions | Reduced toxicity and environmental impact. acs.orgacs.org |

| Reducing Agents | Stoichiometric metal hydrides (e.g., NaBH₄) | Catalytic hydrogenation (e.g., H₂ with Ni, Pd, Pt) | Higher atom economy, reduced waste from spent reagents. nih.govwestlake.edu.cn |

| Catalysts | Homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts | Simplified product purification, catalyst reuse, milder reaction conditions. acs.org |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, sonication | Faster reaction rates, lower energy consumption. frontiersin.org |

Expanding the Scope of Catalytic Applications to New Reaction Classes

The structural features of this compound, specifically its 1,2-amino alcohol motif, make it an excellent candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. acs.org While related amino alcohols have been used extensively, future research will focus on applying this specific scaffold to a broader range of chemical transformations.

Emerging avenues for its catalytic application include:

Asymmetric C-C Bond Formation: Chiral amino alcohols are effective ligands for promoting the enantioselective addition of organometallic reagents to carbonyl compounds. Research is expected to explore the use of this compound and its derivatives as catalysts for reactions like the addition of diethylzinc (B1219324) to aldehydes, which is a benchmark for testing new chiral ligands. rsc.org

Enantioselective Reduction and Oxidation: This compound can serve as a precursor to chiral ligands for transfer hydrogenation of ketones and imines, a powerful method for producing chiral alcohols and amines. acs.org

Hydroamination Reactions: The development of catalysts for the asymmetric hydroamination of alkenes is a highly sought-after goal in organic synthesis. Copper complexes with chiral amino alcohol ligands have shown promise in this area, offering a direct route to valuable chiral amines. nih.gov

Novel Ligand Design: The secondary amine and primary alcohol provide two points for modification, allowing for the creation of a library of derivative ligands (e.g., oxazolines, phosphine-amino alcohols). These new ligands can then be screened in a variety of transition-metal-catalyzed reactions to uncover novel reactivity and selectivity. nih.gov

| Reaction Class | Potential Role of this compound Scaffold | Example Transformation | Key Metal |

| Alkyl Group Addition | Chiral Ligand | Enantioselective addition of dialkylzinc reagents to aldehydes. rsc.org | Zinc (Zn) |

| Transfer Hydrogenation | Chiral Ligand Precursor | Asymmetric reduction of prochiral ketones to chiral secondary alcohols. acs.org | Ruthenium (Ru), Iridium (Ir) |

| Hydroamination | Chiral Ligand | Intermolecular asymmetric hydroamination of allylic alcohols. nih.gov | Copper (Cu) |

| C-H Functionalization | Chiral Ligand | Enantioselective arylation of C(sp³)–H bonds. mdpi.com | Palladium (Pd) |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.orgacs.org The synthesis of this compound is a prime candidate for adaptation to these modern platforms.

Future research in this area will likely involve:

Development of Continuous Flow Synthesis: Converting multi-step batch syntheses into a continuous, integrated flow process. rsc.org This would involve pumping starting materials through a series of reactors, purifiers, and sensors under precise computer control. Such a system minimizes manual handling of hazardous intermediates and allows for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time). acs.org

Enhanced Safety: Many reactions, such as hydrogenations or those involving highly reactive intermediates, are safer to perform in flow reactors due to the small reaction volumes and superior heat and mass transfer capabilities. rsc.org

Automated Optimization: Integrating flow reactors with artificial intelligence (AI) and machine learning algorithms can enable autonomous optimization of reaction conditions to maximize yield and selectivity, accelerating process development. synthiaonline.com

Investigation of Bio-Inspired and Biomimetic Synthetic Routes

Nature utilizes enzymes to synthesize complex chiral molecules with unparalleled precision and efficiency under mild, aqueous conditions. Bio-inspired and biomimetic approaches seek to harness the power of biocatalysis for chemical synthesis. nih.gov

Promising research directions include:

Enzymatic Reductive Amination: Amine dehydrogenases (AmDHs) are enzymes capable of catalyzing the asymmetric reductive amination of ketones to produce chiral amines. frontiersin.orgnih.gov A potential biomimetic route to this compound could involve the reductive amination of 1-hydroxy-3-phenylpropan-2-one (B1311381) using an engineered AmDH that accepts methylamine (B109427) as the amine donor. This approach offers high enantioselectivity and avoids the use of harsh chemical reagents. acs.org

Ketoreductase-Mediated Synthesis: The enantioselective reduction of an appropriate α-amino ketone precursor using a ketoreductase (KRED) is another viable biocatalytic strategy. This method often employs a cofactor regeneration system (e.g., using glucose dehydrogenase) to make the process economically feasible. nih.gov

Multi-Enzyme Cascades: Combining multiple enzymes in a one-pot cascade reaction can build molecular complexity efficiently. For example, a transketolase could be used to generate a hydroxy ketone intermediate, which is then converted to the final amino alcohol by a transaminase in a continuous flow system. nih.gov Such cascades mimic metabolic pathways and represent a highly elegant and sustainable synthetic strategy.

| Enzyme Class | Precursor Substrate | Transformation | Key Advantages |

| Amine Dehydrogenase (AmDH) | 1-hydroxy-3-phenylpropan-2-one | Asymmetric reductive amination with methylamine | High enantioselectivity, mild aqueous conditions. frontiersin.org |

| Ketoreductase (KRED) | 2-(Methylamino)-3-phenyl-1-oxopropane | Stereoselective reduction of a ketone | Commercially available enzymes, well-established technology. nih.gov |

| Transaminase (TA) | 1-hydroxy-3-phenylpropan-2-one | Asymmetric amination using an amine donor | Can be used in cascade reactions for complex syntheses. rsc.orgnih.gov |

Advanced Material Science Applications Involving Chiral Scaffolds

The inherent chirality of this compound makes it a valuable building block for the creation of advanced functional materials. Its rigid phenyl group and versatile functional handles allow for its incorporation into larger, ordered structures.

Emerging applications in material science include:

Chiral Polymers for Separation and Sensing: Incorporating the phenylalaninol derivative into a polymer backbone can create chiral stationary phases for HPLC or membranes for enantioselective separations. semanticscholar.org Furthermore, chiral polymers containing this unit could be developed as fluorescent sensors for the enantioselective recognition of other chiral molecules. nih.govlookchem.com

Metal-Organic Frameworks (MOFs): Chiral amino alcohols can be used as ligands to construct chiral MOFs. acs.orgacs.org These porous materials have highly ordered, chiral internal channels and are promising for applications in enantioselective separation, asymmetric catalysis, and chiral sensing. rsc.orgresearchgate.netnih.gov

Supramolecular Gels: Phenylalanine derivatives are known to act as organogelators, self-assembling in organic solvents to form fibrous networks. researchgate.net Research into the self-assembly properties of this compound could lead to new chiral gels with applications in chiroptical switching and as templates for asymmetric synthesis.

Chiral Fragments for Drug Discovery: As the field of fragment-based drug discovery grows, there is a need for novel, three-dimensional, chiral fragments. This compound and its simple derivatives are ideal candidates for building libraries of sp³-rich chiral fragments for screening against biological targets. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the laboratory-scale preparation of (S)-2-(Methylamino)-3-phenylpropan-1-ol?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor (e.g., 3-phenyl-2-nitropropene) using palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar) in ethanol or THF. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric reduction with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantiopurity . For small-scale lab synthesis, sodium borohydride reduction of imine intermediates in tetrahydrofuran (THF) at 0–5°C is also effective .

Q. How is the stereochemical integrity of this compound validated during synthesis?

- Methodological Answer : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms enantiomeric excess. Absolute configuration is determined via X-ray crystallography using SHELX for structure refinement and OLEX2 for visualization. For intermediate steps, circular dichroism (CD) spectroscopy can monitor chiral centers .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. GC-MS (electron ionization mode) identifies volatile impurities, while ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms structural integrity. Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound under basic conditions?

- Methodological Answer : Racemization is mitigated by avoiding prolonged exposure to high temperatures (>40°C) and strongly basic media. Use aprotic solvents (e.g., THF) and low-temperature reaction conditions (–20°C to 0°C). Enzymatic resolution with lipases (e.g., CAL-B) or kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) improves stereochemical control .

Q. What experimental approaches resolve discrepancies between NMR and X-ray crystallography data for this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- NMR : Perform NOESY/ROESY to confirm spatial proximity of protons in solution.

- X-ray : Refine crystal structures with SHELXL (high-resolution data) and analyze hydrogen bonding/packing using OLEX2.

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify conformational flexibility .

Q. How can reaction yields be optimized in the catalytic hydrogenation of nitro precursors to this compound?

- Methodological Answer : Optimize catalyst loading (5–10% Pd/C), hydrogen pressure (3–5 bar), and solvent polarity (ethanol > THF). Additives like triethylamine (1–2 eq.) prevent catalyst poisoning by neutralizing acidic byproducts. For scale-up, continuous-flow hydrogenation reactors improve mass transfer and reduce reaction time .

Q. What strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acidic mobile phase). For crystalline isolates, optimize solvent systems (e.g., ethanol/water recrystallization) and monitor crystallization kinetics via in-situ Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point and DSC data for this compound?

- Methodological Answer :

- Melting Point : Verify calibration of the apparatus and purity (HPLC). Polymorphism can cause variability; perform XRPD to identify crystalline forms.

- DSC : Compare heating rates (5–10°C/min) and sample encapsulation (hermetic vs. open pans). Decomposition events (e.g., via TGA-MS) may overlap with melting endotherms .

Q. Why might NMR integration ratios deviate from expected stoichiometry in this compound derivatives?

- Methodological Answer : Dynamic effects (e.g., proton exchange in NH or OH groups) broaden signals, leading to integration errors. Use deuterated solvents with controlled pH (e.g., D₂O with NaOD for basic conditions) or low-temperature NMR (–40°C) to slow exchange rates. Quantify impurities via spiking experiments with authentic standards .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.